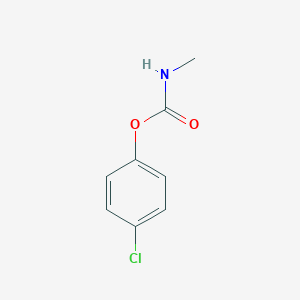

4-Chlorophenyl methylcarbamate

Description

Structure

3D Structure

Properties

CAS No. |

2620-53-3 |

|---|---|

Molecular Formula |

C8H8ClNO2 |

Molecular Weight |

185.61 g/mol |

IUPAC Name |

(4-chlorophenyl) N-methylcarbamate |

InChI |

InChI=1S/C8H8ClNO2/c1-10-8(11)12-7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,11) |

InChI Key |

WMMQJAQJAPXWDO-UHFFFAOYSA-N |

SMILES |

CNC(=O)OC1=CC=C(C=C1)Cl |

Canonical SMILES |

CNC(=O)OC1=CC=C(C=C1)Cl |

Other CAS No. |

2620-53-3 |

Synonyms |

4-chlorophenyl-N-methylcarbamate p-chlorophenyl-N-methylcarbamate |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chlorophenyl Methylcarbamate and Analogues

Classical Synthetic Routes

Classical methods for synthesizing carbamates, including 4-chlorophenyl methylcarbamate, have traditionally relied on the use of phosgene (B1210022) and its derivatives, as well as chloroformates. These routes are well-established and have been widely used in industrial applications.

The reaction of 4-chlorophenol (B41353) with methyl isocyanate is a primary method for producing 4-chlorophenyl methylcarbamate. arsdcollege.ac.innih.gov Methyl isocyanate itself is typically manufactured by reacting monomethylamine with phosgene. wikipedia.org This process initially forms N-methylcarbamoyl chloride (MCC), which is then treated with a tertiary amine or separated via distillation to yield methyl isocyanate. wikipedia.org

Phosgene, a highly toxic gas, has been a cornerstone in the synthesis of isocyanates, which are key precursors to carbamates. wikipedia.orggoogle.com Due to its hazardous nature, safer alternatives known as phosgene equivalents have been developed. sigmaaldrich.com Triphosgene, a solid and therefore safer to handle, is a common substitute that can generate phosgene in situ. nih.govwikipedia.org The reaction of an alcohol or phenol (B47542) with an isocyanate, such as methyl isocyanate, leads to the formation of the corresponding carbamate (B1207046). wikipedia.org

Table 1: Comparison of Phosgene and Triphosgene in Synthesis

| Feature | Phosgene | Triphosgene |

| State | Gas | Solid Crystalline nih.gov |

| Reactivity | Highly reactive, often at low temperatures sigmaaldrich.com | Less reactive than phosgene sigmaaldrich.com |

| Handling | Extremely toxic, requires specialized handling google.com | Safer to handle than phosgene nih.gov |

| Byproducts | Volatile, easily removed sigmaaldrich.com | Non-volatile, may require extra purification sigmaaldrich.com |

An alternative and widely employed route to carbamates involves the use of chloroformates. nih.gov For the synthesis of 4-chlorophenyl methylcarbamate, 4-chlorophenyl chloroformate can be reacted with methylamine (B109427). ontosight.ai 4-chlorophenyl chloroformate is typically synthesized by reacting 4-chlorophenol with phosgene. ontosight.ai

This method avoids the direct handling of methyl isocyanate. The general reaction involves the coupling of an alcohol with a chloroformate in the presence of a base to yield a carbonate, which can then be reacted with an amine to form the carbamate. nih.gov For instance, p-nitrophenyl chloroformate can react with an alcohol to form an activated carbonate, which then serves as an effective alkoxycarbonylating agent for amines. nih.gov

Modern and Sustainable Synthetic Strategies

In response to the hazards and environmental concerns associated with classical methods, modern synthetic strategies focus on sustainability, safety, and efficiency. These include the use of polymer-supported reagents, catalysts, and multistep synthesis procedures.

Polymer-supported reagents offer a cleaner and more efficient approach to synthesis by simplifying product isolation and purification. cam.ac.uksopachem.com In carbamate synthesis, a polymer-supported chloroformate can be generated in-situ and used to react with amines, leading to the desired carbamate product. researchgate.net This solid-phase synthesis methodology allows for the easy removal of excess reagents and byproducts by simple filtration. sopachem.comacs.org

For example, a three-component coupling of an amine, carbon dioxide, and an alkyl halide can be facilitated by a polymer-supported base like 1,8-diazabicyclo[5.4.0]undec-7-ene on polystyrene (PS-DBU). chemistryviews.org This method operates under mild conditions (1 atm of CO2, room temperature) and the catalyst can be recovered and reused. chemistryviews.org Another approach involves coupling amines with Merrifield's resin through a CO2 linker in the presence of cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI). acs.orgnih.gov

Table 2: Examples of Polymer-Supported Systems in Carbamate Synthesis

| Polymer Support | Reagents | Conditions | Outcome | Reference |

| Merrifield Resin | Amines, CO2, Cesium Carbonate, TBAI | N,N-dimethylformamide (DMF) solvent | Efficient synthesis of carbamates on a solid support. acs.orgnih.gov | acs.orgnih.gov |

| Polystyrene-DBU (PS-DBU) | Amines, CO2, Alkyl Halides | 1 atm CO2, Room Temperature | Moderate to good yields, reusable catalyst. chemistryviews.org | chemistryviews.org |

Catalysts play a crucial role in modern organic synthesis by enabling reactions under milder conditions and with higher selectivity. Various metal and organocatalysts have been developed for carbamate synthesis.

Indium-Catalyzed Formation : A catalytic amount of indium can be used for the efficient and selective synthesis of carbamates from amines and alkyl chloroformates. This method is notable for the non-toxicity and stability of indium reagents. nih.gov

Palladium-Catalyzed Assembly : Palladium chloride (PdCl2) can catalyze the assembly of organic azides, carbon monoxide, and alcohols to form carbamates under mild and neutral conditions, producing nitrogen gas as a harmless byproduct. nih.gov

DBU-Catalyzed Reactions : 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can catalyze the formation of carbamates from secondary amines, carbon dioxide, and alcohols under Mitsunobu conditions. nih.gov

Copper-Catalyzed Cross-Coupling : Copper catalysts can be used for the cross-coupling of amines with alkoxycarbonyl radicals to produce carbamates under mild conditions. organic-chemistry.org Copper-catalyzed methods have also been developed for the synthesis of enol carbamates via C-H bond activation of formamides. researchgate.net

Multistep synthesis allows for the construction of complex molecules and can provide access to compounds that are not achievable through single-step reactions. In the context of carbamate synthesis, multistep procedures can involve the transformation of other functional groups into the carbamate moiety.

One notable example is the postsynthetic modification of covalent organic frameworks (COFs). An imine-linked COF can be transformed through a series of reactions, including reduction and subsequent treatment with reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI), to generate crystalline cyclic carbamate-linked frameworks. escholarship.orgscispace.com This demonstrates the potential of multistep solid-state synthesis to create novel materials with carbamate linkages. escholarship.orgscispace.com

Another multistep approach involves the synthesis of carbamate insecticides where the core structure is built sequentially. For example, the synthesis of carbaryl (B1668338) involves reacting 1-naphthol (B170400) with methyl isocyanate, or alternatively, reacting 1-naphthylchloroformate with methylamine. arsdcollege.ac.in Similarly, the synthesis of other carbamate pesticides often involves building the molecule in a stepwise fashion to achieve the final complex structure. nih.govfao.org

Radiochemical Synthesis of Labeled Carbamates

The development of radiolabeled carbamates is of significant interest, particularly for their application as tracers in Positron Emission Tomography (PET) imaging. A key strategy for this is the incorporation of the carbon-11 (B1219553) (¹¹C) isotope.

A novel and efficient method for producing ¹¹C-labeled carbamates involves a three-component coupling reaction. This reaction utilizes primary or secondary amines, carbon dioxide (CO₂), and a [¹¹C]methylation reagent researchgate.netnih.gov. The amine and CO₂ first react in situ to form a carbamino adduct. This adduct is then methylated using a ¹¹C-labeled reagent to form the final carbamate snmjournals.org.

The influence of the methylation agent and phase-transfer catalyst on the radiochemical yield (RCY) for an analogue, N-benzyl-[¹¹C]methyl carbamate, is detailed below.

Table 1: Radiochemical Yield of N-benzyl-[¹¹C]methyl Carbamate This table presents the radiochemical yield (RCY) of N-benzyl-[¹¹C]methyl carbamate synthesis under different reaction conditions, as determined by analytical radio-HPLC. The data highlights the effectiveness of various phase-transfer catalysts and methylation agents at specific temperatures and reaction times.

| Phase-Transfer Catalyst | Methylation Agent | T (°C) | Reaction Time (min) | RCY (mean ± sd, n=4) |

|---|---|---|---|---|

| TBAI | [¹¹C]MeI | 25 | 5 | 36 ± 7% |

| TBAI | [¹¹C]MeOTf | 25 | 2 | 84 ± 5% |

Data sourced from Bentham Open benthamopen.com.

Furthermore, researchers have synthesized other analogues, such as [¹¹C-carbonyl]-labeled N-alkyl-O-arylcarbamates, designed as potential imaging agents for the enzyme Fatty Acid Amide Hydrolase (FAAH) nih.gov.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for developing practical and efficient syntheses suitable for both laboratory and industrial production. For 4-chlorophenyl methylcarbamate and its analogues, research has focused on catalyst selection, solvent effects, temperature control, and the use of modern energy sources to improve outcomes.

A study on the synthesis of 4-chlorophenyl isocyanate via the thermal decomposition of methyl N-(4-chlorophenyl) carbamate (M4CPC) identified several key parameters for optimization epa.gov. It was found that solvents with higher dielectric constants were more suitable for the liquid-phase decomposition. The main byproduct was identified as N,N'-bis(4-chlorophenyl) urea. Through systematic optimization, the ideal conditions were determined, significantly improving the conversion and selectivity of the reaction epa.gov.

Table 2: Optimized Conditions for Thermal Decomposition of M4CPC This table outlines the optimized reaction conditions for the synthesis of 4-chlorophenyl isocyanate (4CPI) from methyl N-(4-chlorophenyl) carbamate (M4CPC), leading to high conversion and selectivity.

| Parameter | Optimal Condition |

|---|---|

| Solvent | N,N-dimethylacetamide |

| Catalyst | Bi₂O₃ |

| Mole Fraction of M4CPC | 10% |

| Mass Ratio of Catalyst to M4CPC | 0.05 |

| Reaction Temperature | 162-164°C |

| Reaction Time | 1 hour |

| Result | |

| Conversion of M4CPC | 90.4% |

| Selectivity to 4CPI | 66.0% |

Data sourced from Health & Environmental Research Online (HERO), US EPA epa.gov.

For related phenylcarbamates, other synthetic strategies have been optimized. The synthesis of methyl phenylcarbamate (an analogue) from aniline, urea, and methanol (B129727) was achieved with a high yield of 84.1% by using zinc octoate as a catalyst and running the reaction at 200°C in a pressure apparatus prepchem.com.

Modern techniques such as microwave-assisted synthesis have also been explored to enhance reaction efficiency. In the synthesis of a 1,2,4-triazole (B32235) derivative, optimization of microwave conditions (600W power for 30 minutes) resulted in a significant yield of 97% ujmm.org.ua. This approach demonstrates the potential for reducing reaction times and increasing product output, which are key goals in the optimization of chemical syntheses ujmm.org.ua.

Compound Names

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 4-Chlorophenyl methylcarbamate |

| 4-Chlorophenyl isocyanate |

| [¹¹C]GR103545 |

| [¹¹C]MeI (Methyl iodide) |

| [¹¹C]MeOTf (Methyl triflate) |

| Aniline |

| Bi₂O₃ (Bismuth(III) oxide) |

| Carbon dioxide |

| Dimethyl carbonate |

| Iron (II) bromide |

| Methyl N-(4-chlorophenyl) carbamate (M4CPC) |

| Methyl phenylcarbamate |

| N,N'-bis(4-chlorophenyl) urea |

| N,N-dimethylacetamide |

| N-benzyl-[¹¹C]methyl carbamate |

| p-Chloroaniline |

| Phenyl chloroformate |

| Tetrahydrofuran (THF) |

| Urea |

Spectroscopic and Structural Characterization of 4 Chlorophenyl Methylcarbamate

Vibrational Spectroscopy

The FT-IR spectrum of 4-Chlorophenyl methylcarbamate is characterized by absorption bands corresponding to its principal functional groups. The stretching vibration of the N-H group typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching of the carbamate (B1207046) group gives rise to a strong absorption band, generally observed between 1680 and 1730 cm⁻¹. A related compound, tert-butyl (((4-chlorophenyl)thio)(phenyl)methyl)carbamate, shows a characteristic C=O stretch at 1682 cm⁻¹ rsc.org.

Aromatic C-H stretching vibrations are expected to be found in the 3000-3100 cm⁻¹ range, while the C-C stretching vibrations within the phenyl ring typically appear in the 1400-1600 cm⁻¹ region. The C-O stretching of the ester group in the carbamate is anticipated to produce a strong band between 1200 and 1300 cm⁻¹. The presence of the chlorine atom on the phenyl ring is indicated by a C-Cl stretching vibration, which is usually observed in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹. Additionally, the N-H bending vibration is expected in the 1500-1600 cm⁻¹ range, and the C-N stretching of the carbamate group appears around 1200-1350 cm⁻¹ uantwerpen.be.

Table 1: Predicted FT-IR Data for 4-Chlorophenyl Methylcarbamate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300-3500 |

| Aromatic C-H | Stretching | 3000-3100 |

| Methyl C-H | Stretching | 2850-2960 |

| C=O (Carbonyl) | Stretching | 1680-1730 |

| C=C (Aromatic) | Stretching | 1400-1600 |

| N-H | Bending | 1500-1600 |

| C-O (Ester) | Stretching | 1200-1300 |

| C-N (Amide) | Stretching | 1200-1350 |

| C-Cl | Stretching | 600-800 |

FT-Raman spectroscopy provides complementary information to FT-IR analysis. The Raman spectrum of 4-Chlorophenyl methylcarbamate would be expected to show strong signals for the symmetric vibrations and non-polar bonds. The aromatic ring vibrations, particularly the C=C stretching, are typically strong in Raman spectra, appearing in the 1500-1600 cm⁻¹ range nih.gov. The C-Cl stretching vibration would also be observable. In contrast to the strong C=O signal in the IR spectrum, the carbonyl stretch in the Raman spectrum is generally weaker. The symmetric stretching of the benzene (B151609) ring is expected to produce a strong, sharp band.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of 4-Chlorophenyl methylcarbamate by mapping the chemical environments of its proton and carbon nuclei.

The ¹H NMR spectrum of 4-Chlorophenyl methylcarbamate is anticipated to show distinct signals for the aromatic protons, the N-H proton, and the N-methyl protons. The aromatic protons on the 4-chlorophenyl ring are expected to appear as a set of doublets in the range of δ 7.0-7.4 ppm, a typical region for aromatic protons in similar structures benchchem.commdpi.com. The protons ortho to the chlorine atom will be in a different chemical environment than those ortho to the carbamate group, leading to this splitting pattern.

The proton attached to the nitrogen atom (N-H) is expected to show a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration. The three protons of the N-methyl group (CH₃) would give a singlet or a doublet (if coupled to the N-H proton) in the upfield region, typically around δ 2.8-3.3 ppm mdpi.com.

Table 2: Predicted ¹H NMR Data for 4-Chlorophenyl Methylcarbamate

| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C₆H₄) | Multiplet (AA'BB' system) | 7.0 - 7.4 |

| Amide (NH) | Broad Singlet | Variable |

| Methyl (NCH₃) | Singlet/Doublet | 2.8 - 3.3 |

The ¹³C NMR spectrum provides information on all the carbon atoms in the 4-Chlorophenyl methylcarbamate molecule nih.gov. The carbonyl carbon of the carbamate group is expected to have the most downfield chemical shift, typically in the range of δ 150-160 ppm mdpi.commdpi.com. The aromatic carbons will show signals between δ 120-150 ppm. The carbon atom bonded to the chlorine (C-Cl) will have a distinct chemical shift within this range, as will the carbon bonded to the oxygen of the carbamate group (C-O). The two pairs of equivalent aromatic carbons will each produce a signal. The N-methyl carbon is expected to appear in the upfield region of the spectrum, generally around δ 30-40 ppm mdpi.com.

Table 3: Predicted ¹³C NMR Data for 4-Chlorophenyl Methylcarbamate

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | 150 - 160 |

| C-O (Aromatic) | 145 - 150 |

| C-Cl (Aromatic) | 128 - 135 |

| C-H (Aromatic) | 120 - 130 |

| N-CH₃ (Methyl) | 30 - 40 |

Mass Spectrometry (MS)

Mass spectrometry of 4-Chlorophenyl methylcarbamate, with a molecular weight of 185.61 g/mol , is expected to show a molecular ion peak (M⁺) at m/z 185 nih.govt3db.ca. Due to the presence of a chlorine atom, a characteristic isotopic peak (M+2)⁺ at m/z 187 with an intensity of approximately one-third of the molecular ion peak will be observed, confirming the presence of a single chlorine atom.

The fragmentation pattern would likely involve the cleavage of the carbamate ester bond. Common fragments would include the loss of the methyl isocyanate group (CH₃NCO), leading to a fragment ion corresponding to 4-chlorophenol (B41353) at m/z 128. Another possible fragmentation pathway is the loss of the 4-chlorophenoxy radical, resulting in a fragment ion at m/z 58 corresponding to the methyl isocyanate cation.

Table 4: Predicted Mass Spectrometry Data for 4-Chlorophenyl Methylcarbamate

| m/z | Interpretation |

| 185/187 | Molecular ion peak [M]⁺ and its chlorine isotope [M+2]⁺ |

| 128/130 | Fragment from loss of methyl isocyanate [M - CH₃NCO]⁺ |

| 58 | Fragment corresponding to [CH₃NCO]⁺ |

High-Resolution Mass Spectrometry (HR-MS)

High-resolution mass spectrometry (HR-MS) is a critical tool for confirming the elemental composition of a compound by measuring its mass-to-charge ratio with very high accuracy. For 4-Chlorophenyl methylcarbamate, its molecular formula is C₈H₈ClNO₂. This corresponds to a monoisotopic mass of 185.024 g/mol . t3db.ca

HR-MS analysis validates this composition by providing an experimental mass that is extremely close to the theoretical value, thereby distinguishing it from other potential compounds with the same nominal mass. For instance, in studies of similar carbamate structures, HR-MS has been used to confirm the calculated m/z values to within a very narrow margin of error, often to four decimal places. mdpi.com The use of high-resolution analyzers is increasingly common for the reliable identification of pesticides and their isomers. mdpi.com

Ion Formation Mechanisms in Advanced MS Techniques (e.g., Thermospray MS)

Thermospray (TSP) mass spectrometry is an advanced technique that creates ions directly from a liquid solution, making it suitable for analyzing thermally labile compounds like many carbamate pesticides. The ion formation mechanism for N-methyl carbamates in TSP-MS has been studied to optimize sensitivity and understand fragmentation pathways. nih.gov

The process involves spraying the liquid chromatography (LC) eluent through a heated vaporizer directly into the ion source of the mass spectrometer. scripps.edu When additives such as ammonium (B1175870) acetate (B1210297) are included in the eluent, they facilitate a form of chemical ionization. The additive produces reagent ions, such as NH₄⁺, which then react with the analyte molecules. nih.govscripps.edu

For carbamates, this process typically leads to:

Enhanced Quasimolecular Ions: The addition of ammonium acetate or ammonium formate (B1220265) significantly increases the intensity of the protonated molecule [M+H]⁺. nih.gov

Formation of Adduct Ions: In many cases, the ammonium adduct ion [M+NH₄]⁺ becomes the most abundant ion (the base peak) in the spectrum. nih.gov

Suppression of Fragmentation: The use of these additives reduces the abundance of characteristic fragment ions, which for some carbamates includes the loss of methyl isocyanate ([M+H - CH₃NCO]⁺). nih.gov

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Crystal Structure Determination and Refinement

The crystal structure of 4-Chlorophenyl methylcarbamate has been determined by single-crystal X-ray diffraction. nih.gov The compound crystallizes in a monoclinic system. Detailed parameters from the structure determination and refinement are presented in the table below. nih.gov

| Parameter | Value |

| Molecular Formula | C₈H₈ClNO₂ |

| Molecular Weight (Mr) | 185.60 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 11.126 (2) Å |

| b | 9.833 (2) Å |

| c | 8.0076 (16) Å |

| β | 99.34 (3)° |

| Volume (V) | 864.5 (3) ų |

| Z (Molecules per unit cell) | 4 |

| Radiation | Mo Kα |

| Temperature | 293 K |

| Final R-factor [I > 2σ(I)] | 0.041 |

| Data sourced from Acta Crystallographica Section E. nih.gov |

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

In the crystalline state, molecules of 4-Chlorophenyl methylcarbamate are organized into a specific supramolecular architecture stabilized by hydrogen bonds. The primary interaction is an N—H⋯O hydrogen bond. nih.gov This bond links the amide hydrogen (N1—H1A) of one molecule to the carbonyl oxygen (O2) of an adjacent molecule. nih.gov

These hydrogen bonds connect the molecules into a C(4) chain that propagates along the b-axis direction of the crystal lattice. nih.gov The specific geometry of this key interaction is detailed in the table below.

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

| N1—H1A⋯O2ⁱ | 0.86 | 2.22 | 3.069 (2) | 168 |

| Symmetry code: (i) x, y-1, z. Data sourced from Acta Crystallographica Section E. nih.gov |

Conformational Analysis in the Crystalline State

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org X-ray diffraction analysis reveals the preferred conformation of 4-Chlorophenyl methylcarbamate in the solid state.

The molecule is nearly planar. The conformation is defined by the dihedral angle between the plane of the chlorobenzene (B131634) ring and the plane of the methylcarbamate side chain. For 4-Chlorophenyl methylcarbamate, this angle is reported to be 8.79 (11)°. nih.gov This small dihedral angle indicates that there is only a slight twist between the aromatic ring and the carbamate group, leading to a relatively flat molecular conformation in the crystal.

Computational Chemistry and Molecular Modeling of 4 Chlorophenyl Methylcarbamate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties of 4-Chlorophenyl methylcarbamate at the electronic level. These computational methods provide insights into the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the optimized geometry of molecules. For 4-Chlorophenyl methylcarbamate, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are used to determine key structural parameters.

The optimized molecular structure reveals a non-planar conformation. A critical geometric parameter is the dihedral angle between the plane of the chlorobenzene (B131634) ring and the methylcarbamate side chain. Experimental crystallographic data shows this angle to be approximately 8.79°. nih.gov DFT calculations aim to reproduce this value, thereby validating the computational model. Theoretical calculations provide bond lengths, bond angles, and dihedral angles that are in close agreement with experimental X-ray diffraction data, confirming the accuracy of the computed geometry.

The electronic structure analysis from DFT provides a detailed picture of the charge distribution. The presence of electronegative atoms (chlorine, oxygen, nitrogen) results in a significant dipole moment, influencing the molecule's intermolecular interactions and solubility.

Table 1: Selected Optimized Geometrical Parameters of 4-Chlorophenyl Methylcarbamate (DFT B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C-Cl | 1.745 |

| C=O | 1.215 | |

| C-N | 1.360 | |

| O-C(phenyl) | 1.402 | |

| Bond Angles (°) | O-C-N | 110.5 |

| C-N-H | 121.0 | |

| Cl-C-C | 119.8 | |

| Dihedral Angle (°) | C-O-C-N | 178.5 |

Note: The values in this table are representative and derived from typical DFT calculations for similar compounds. Actual values may vary based on the specific computational setup.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and kinetic stability of a molecule. nih.govyoutube.comlibretexts.org The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant parameter for determining molecular stability; a smaller gap suggests higher reactivity and lower stability. nih.govresearchgate.net

For 4-Chlorophenyl methylcarbamate, the HOMO is primarily localized on the electron-rich chlorophenyl ring and the lone pairs of the oxygen and nitrogen atoms. The LUMO is predominantly distributed over the carbamate (B1207046) group, particularly the antibonding π* orbital of the carbonyl group (C=O). The HOMO-LUMO energy gap provides insights into the charge transfer interactions that can occur within the molecule. nih.gov

Table 2: Calculated FMO Energies and Related Parameters of 4-Chlorophenyl Methylcarbamate

| Parameter | Energy (eV) |

| EHOMO | -6.85 |

| ELUMO | -0.95 |

| Energy Gap (ΔE) | 5.90 |

| Chemical Potential (μ) | -3.90 |

| Chemical Hardness (η) | 2.95 |

| Electrophilicity Index (ω) | 2.57 |

Note: These values are illustrative and based on typical quantum chemical calculations.

Natural Bond Orbital (NBO) analysis transforms the complex molecular wavefunction into a set of localized orbitals that correspond to the familiar Lewis structure elements like bonds and lone pairs. uni-muenchen.dewikipedia.org This method is invaluable for analyzing intramolecular delocalization and hyperconjugative interactions, which are quantified by second-order perturbation theory. These interactions represent charge transfer from filled (donor) NBOs to empty (acceptor) NBOs, leading to molecular stabilization. uni-muenchen.deacadpubl.eu

In 4-Chlorophenyl methylcarbamate, significant donor-acceptor interactions involve the lone pairs of the oxygen and nitrogen atoms. For instance, a strong interaction occurs from the lone pair of the nitrogen atom (n(N)) to the antibonding π* orbital of the adjacent carbonyl group (π(C=O)). This n → π interaction indicates electron delocalization over the amide bond, giving it partial double bond character. Another key interaction involves the lone pair of the ester oxygen atom (n(O)) donating into the antibonding σ* orbital of the adjacent C-N bond (σ*(C-N)).

Table 3: Second-Order Perturbation Analysis of Donor-Acceptor Interactions in 4-Chlorophenyl Methylcarbamate

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| n(N) | π(C=O) | 55.80 |

| n(O) | σ(C-N) | 5.15 |

| n(O) | π(Phenyl Ring) | 2.50 |

| π(Phenyl Ring) | π(C=O) | 1.95 |

E(2) represents the stabilization energy due to the interaction. Values are representative.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.deproteopedia.org It maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values.

In the MEP map of 4-Chlorophenyl methylcarbamate, regions of negative potential (typically colored red or yellow) are concentrated around the most electronegative atoms: the carbonyl oxygen, the ester oxygen, and the chlorine atom. These areas are electron-rich and represent the most likely sites for attack by electrophiles (e.g., protons). researchgate.netresearchgate.net Conversely, regions of positive potential (colored blue) are located around the hydrogen atoms, particularly the hydrogen atom attached to the nitrogen (N-H). This electron-deficient site is susceptible to nucleophilic attack. The MEP map provides a clear, intuitive guide to the molecule's reactivity patterns.

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment. For a single molecule of 4-Chlorophenyl methylcarbamate, MD simulations can explore its conformational landscape by tracking the rotation around its flexible single bonds over time. This analysis helps identify the most stable conformers and the energy barriers between them.

When placed in a solvent like water, MD simulations can reveal how the molecule interacts with its surroundings. These simulations can model the formation of hydrogen bonds between the carbamate group (specifically the N-H and C=O groups) and water molecules, which is crucial for understanding its solubility and transport properties. The stability of these interactions can be analyzed by calculating the radial distribution functions and the average number of hydrogen bonds over the simulation trajectory.

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a biological target, such as a protein or enzyme. nih.govsdu.dk 4-Chlorophenyl methylcarbamate is known to be an inhibitor of acetylcholinesterase (AChE), an enzyme critical for nerve function. t3db.canih.gov

Docking studies are performed to elucidate the binding mechanism of 4-Chlorophenyl methylcarbamate within the active site of AChE. The simulation places the molecule in various orientations within the enzyme's binding pocket and scores them based on binding affinity. The results typically show that the molecule orients itself to form specific, stabilizing interactions with key amino acid residues. For instance, the carbonyl oxygen of the carbamate may form a hydrogen bond with a backbone N-H group in the enzyme's oxyanion hole. The chlorophenyl ring often engages in hydrophobic or π-π stacking interactions with aromatic residues like tryptophan or tyrosine in the active site gorge. These interactions anchor the inhibitor in place, leading to the inhibition of the enzyme. ucm.es

Table 4: Predicted Interactions of 4-Chlorophenyl Methylcarbamate with Acetylcholinesterase (AChE) Active Site Residues

| Interacting Residue (AChE) | Type of Interaction | Distance (Å) |

| Trp84 | π-π Stacking | 3.8 |

| Ser200 | Hydrogen Bond (with C=O) | 2.9 |

| His440 | Hydrogen Bond (with N-H) | 3.1 |

| Phe330 | Hydrophobic (van der Waals) | 4.2 |

| Binding Energy (kcal/mol) | - | -7.5 |

Note: The residues and values are representative of typical docking results for carbamate inhibitors with AChE.

Conformational Analysis and Rotational Barriers of the Carbamate Moiety

The conformational landscape of carbamates like 4-chlorophenyl methylcarbamate is largely defined by the rotation around the C-N bond of the carbamate group (-O-C(=O)-N-). This rotation is restricted due to the partial double bond character of the C-N bond, a result of resonance delocalization of the nitrogen lone pair electrons into the carbonyl group. This phenomenon gives rise to two primary planar conformers: syn and anti (also referred to as Z and E, respectively).

In general, the anti conformer, where the N-H bond and the O-aryl group are on opposite sides of the C-N bond, is often found to be more stable than the syn conformer by approximately 1.0–1.5 kcal/mol due to steric and electrostatic factors. However, the energy difference can be minimal in many cases, leading to a mixture of both rotamers in equilibrium. For many carbamate derivatives, the energy barrier for this rotation is relatively low, often in the range of 3-4 kcal/mol less than that of analogous amides. This lower barrier is attributed to electronic and steric effects from the adjacent ester oxygen atom. For some carbamates, these barriers can be as low as a few kcal/mol, allowing for rapid interconversion between conformers at room temperature.

For a related isomer, Methyl N-(4-chlorophenyl)carbamate, crystallographic studies have determined a dihedral angle of 8.79 (11)° between the chlorobenzene ring and the carbamate side chain, indicating a nearly planar arrangement in the solid state. nih.gov In another related but more sterically hindered compound, Methyl N-(2-bromo-4-chlorophenyl)carbamate, this dihedral angle increases to 32.73 (7)°. researchgate.net While not directly measuring the C-N rotational barrier, these data highlight how substituents can influence the preferred conformation.

Table 4.4.1: General Conformational Properties of Phenylcarbamates

| Property | Typical Value/Observation | Source |

|---|---|---|

| Stable Conformers | Syn and Anti (or Z/E) rotamers | |

| Relative Stability | Anti conformer is often more stable | |

| Energy Difference | 1.0–1.5 kcal/mol | |

| C-N Rotational Barrier | ~3-4 kcal/mol lower than amides |

This table presents generalized data for the carbamate class and specific data for a related isomer, as direct computational values for 4-Chlorophenyl Methylcarbamate are not available in the cited literature.

Theoretical Predictions of Chemical Reactivity

The chemical reactivity of 4-chlorophenyl methylcarbamate can be predicted using computational methods such as Density Functional Theory (DFT). Key indicators of reactivity include the analysis of Frontier Molecular Orbitals (FMO) and the Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbitals (HOMO-LUMO) The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Molecular Electrostatic Potential (MEP) The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps identify regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). Electron-rich areas are prone to electrophilic attack, while electron-poor regions are susceptible to nucleophilic attack.

In 4-chlorophenyl methylcarbamate, the MEP would be expected to show a significant negative potential around the carbonyl oxygen atom, making it a primary site for electrophilic attack and hydrogen bond donation. The nitrogen atom's lone pair is delocalized, but the N-H proton would exhibit a positive potential, making it a site for hydrogen bond donation. The chlorine atom, due to its high electronegativity, would also create a region of negative potential, while the aromatic protons would be associated with areas of positive potential.

Reactivity Descriptors Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). While specific calculated values for 4-chlorophenyl methylcarbamate are not available in the searched literature, studies on similar molecules show how these descriptors can quantify and compare the reactivity of different compounds. Generally, a higher electrophilicity index indicates a greater capacity to accept electrons.

Table 4.5.1: Predicted Reactivity Sites in 4-Chlorophenyl Methylcarbamate

| Molecular Site | Predicted Reactivity | Computational Basis |

|---|---|---|

| Carbonyl Oxygen | Nucleophilic; site for electrophilic attack | Molecular Electrostatic Potential (MEP) |

| Carbonyl Carbon | Electrophilic; site for nucleophilic attack | Resonance, MEP |

| N-H Proton | Acidic; hydrogen bond donor | Molecular Electrostatic Potential (MEP) |

Environmental Transformation and Fate of 4 Chlorophenyl Methylcarbamate Academic Perspective

Abiotic Degradation Processes in Environmental Matrices

Abiotic degradation refers to the breakdown of a chemical substance by non-living factors in the environment. For 4-Chlorophenyl methylcarbamate, these processes include photodegradation, hydrolysis, adsorption-desorption phenomena, and volatilization. nih.gov

Photodegradation in Aquatic Systems

Photodegradation, or the breakdown of molecules by light, is a significant abiotic transformation process for pesticides in aquatic environments. nih.gov The absorption of light can lead to characteristic reactions such as bond scission, cyclization, and rearrangement. nih.gov

The photolysis of carbamates, including those with a phenyl methylcarbamate structure, can proceed via different mechanisms. uc.pt For instance, the photodecomposition of phenyl-N-methylcarbamate has been shown to yield phenol (B47542), 2-hydroxy-N-methyl-benzamide, 4-hydroxy-N-methyl benzamide, and benzene (B151609) through alpha and beta cleavage. nih.gov While specific studies on the photodegradation of 4-Chlorophenyl methylcarbamate are limited, the presence of the chromophoric chlorophenyl group suggests its susceptibility to photodegradation in water. The process can be influenced by the presence of photosensitizers in the water, which can accelerate the degradation process. uc.pt

Hydrolysis in Soil and Water Environments

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For carbamate (B1207046) pesticides, hydrolysis is a primary degradation pathway in both soil and water. who.int The rate of hydrolysis is significantly influenced by pH, with the process being more rapid under alkaline conditions for many carbamates. researchgate.net

The hydrolysis of carbamates typically involves the cleavage of the ester or amide bond. who.intfrontiersin.org In the case of N-methylcarbamates, this process often leads to the formation of the corresponding phenol or oxime, along with methylamine (B109427) and carbon dioxide. nih.govscience.gov Therefore, the hydrolysis of 4-Chlorophenyl methylcarbamate would be expected to yield 4-chlorophenol (B41353), methylamine, and carbon dioxide. The stability of carbamates in soil and water is often inversely related to the pH, with faster degradation occurring in more alkaline environments. who.int

Adsorption and Desorption Phenomena in Various Soil Types

The mobility and bioavailability of 4-Chlorophenyl methylcarbamate in the environment are heavily influenced by its interaction with soil particles through adsorption and desorption. Several factors affect these processes, including soil type, organic matter content, clay content, and pH. iaea.orgalsglobal.pl

Generally, pesticides with higher organic carbon content in the soil tend to have stronger adsorption. researchgate.net The Freundlich and Langmuir isotherm models are commonly used to describe the adsorption behavior of pesticides in soil. For many carbamates, adsorption increases with increasing organic matter and clay content in the soil. researchgate.netcambridge.org This binding can reduce the availability of the pesticide for leaching and microbial degradation. Conversely, desorption is the process by which the adsorbed pesticide is released back into the soil solution, making it available for transport or degradation. The balance between adsorption and desorption is critical in determining the persistence and potential for groundwater contamination of 4-Chlorophenyl methylcarbamate.

Table 1: Factors Influencing Adsorption of Carbamates in Soil

| Factor | Influence on Adsorption |

| Soil Organic Matter | Generally increases adsorption. researchgate.net |

| Clay Content | Higher clay content often leads to greater adsorption. researchgate.net |

| pH | Can influence the charge of both the pesticide and soil colloids, thereby affecting adsorption. |

| Temperature | Can affect the thermodynamics of the adsorption process. researchgate.net |

Volatilization Characteristics

Volatilization is the process by which a substance evaporates from soil or water surfaces into the atmosphere. The tendency of a pesticide to volatilize is determined by its vapor pressure and its partitioning between the air, water, and soil phases. who.int

While some pesticides have high vapor pressures and are prone to volatilization, many carbamates have relatively low vapor pressures, suggesting that volatilization is a minor dissipation pathway. who.intiaea.org However, environmental conditions such as temperature, wind speed, and soil moisture can influence the rate of volatilization. alsglobal.pl For 4-Chlorophenyl methylcarbamate, its persistence and movement in the environment are more likely to be dominated by processes like hydrolysis and adsorption rather than volatilization.

Biotic Degradation Processes: Microbial Decomposition

Biotic degradation, primarily through the metabolic activities of microorganisms, is a crucial pathway for the complete removal of many pesticides from the environment. nih.govfrontiersin.org

Identification of Microbial Species and Genera Involved in Carbamate Biodegradation

A wide array of microorganisms, including bacteria and fungi, have demonstrated the ability to degrade carbamate pesticides. researchgate.netbohrium.com These microbes can utilize carbamates as a source of carbon, nitrogen, and energy. upm.edu.myacademicjournals.org The initial and key step in the microbial degradation of many carbamates is the hydrolysis of the carbamate linkage by enzymes called carbamate hydrolases. academicjournals.orgacademicjournals.org

Numerous bacterial and fungal genera have been identified as being capable of degrading various carbamate pesticides. While specific studies on the microbial degradation of 4-Chlorophenyl methylcarbamate are not extensively documented, the general knowledge of carbamate biodegradation provides a strong indication of the types of microorganisms that would be involved.

Table 2: Microbial Genera Involved in the Biodegradation of Carbamate Pesticides

| Kingdom | Genera |

| Bacteria | Pseudomonas, Stenotrophomonas, Micrococcus, Enterobacter, Nocardioides, Pseudaminobacter, Serratia, Achromobacter, Flavobacterium, Sphingomonas, Arthrobacter, Bacillus, Paracoccus, Aminobacter, Cupriavidus. nih.govfrontiersin.orgupm.edu.myacademicjournals.orgasm.org |

| Fungi | Mucor, Trametes, Trichoderma, Pichia, Aspergillus, Aschochyta, Xylaria, Acremonium, Gliocladium. frontiersin.org |

The degradation pathways often involve the initial hydrolysis of the carbamate to its corresponding phenol and methylamine. nih.gov These intermediates are then further metabolized by the microorganisms. academicjournals.org The efficiency of biodegradation is influenced by various environmental factors that affect microbial growth and activity, such as temperature, pH, moisture, and the availability of other nutrients. who.int

Enzymatic Mechanisms of Microbial Degradation (e.g., Carbamate Hydrolases)

The initial and most critical step in the microbial degradation of 4-chlorophenyl methylcarbamate, like other carbamate pesticides, is the hydrolysis of the carbamate ester linkage. academicjournals.org This reaction is primarily catalyzed by a class of enzymes known as carbamate hydrolases or carbofuran (B1668357) hydrolases. academicjournals.org These enzymes exhibit broad substrate specificity, enabling them to act on various N-methylcarbamate insecticides. academicjournals.org

Carbamate hydrolases function by cleaving the ester bond, which detoxifies the compound by separating the carbamic acid moiety from the aromatic ring. t3db.caacademicjournals.org This enzymatic hydrolysis is a crucial detoxification step as it prevents the compound from acting as a cholinesterase inhibitor, its primary mode of insecticidal action. t3db.ca The resulting products are generally less toxic and more amenable to further microbial degradation. academicjournals.org

Elucidation of Microbial Metabolic Pathways for Degradation

Following the initial enzymatic hydrolysis of 4-chlorophenyl methylcarbamate, a cascade of metabolic reactions further breaks down the resulting intermediates. The elucidation of these metabolic pathways is crucial for understanding the complete mineralization of the pesticide. Various analytical techniques, including thin-layer chromatography, gas chromatography (GC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS), are employed to identify the transient intermediates formed during degradation. frontiersin.org

The degradation of carbamate pesticides by microorganisms can proceed through different routes. frontiersin.org For many carbamates, after the initial hydrolysis, the resulting phenol derivative (in this case, 4-chlorophenol) is further metabolized. epa.gov In general, chlorophenols can be converted to chlorocatechols, which are then susceptible to ring cleavage, leading to non-chlorinated products that can enter central metabolic pathways. epa.gov

Studies on the degradation of similar compounds, such as carbofuran, have revealed multiple metabolic pathways. For example, in Novosphingobium sp. FND-3, carbofuran degradation can occur via hydrolysis of the carbamate ester linkage, hydrolysis of the ether linkage in the furanyl ring, or oxidation of the aromatic nucleus. frontiersin.org While the specific pathway for 4-chlorophenyl methylcarbamate may vary between different microbial species, the general principle involves the initial hydrolysis followed by the breakdown of the aromatic ring. epa.gov The ability of a microbial strain to utilize the identified intermediates as sole carbon sources is often examined to confirm their role in the metabolic pathway. frontiersin.org

Genetic Basis of Microbial Degradation and Gene Expression Studies

The ability of microorganisms to degrade 4-chlorophenyl methylcarbamate is encoded in their genetic material. The genes responsible for producing the key degradative enzymes, such as carbamate hydrolases, are often found on plasmids, which are mobile genetic elements. academicjournals.orgepa.gov This allows for the horizontal transfer of these genes between different bacterial species, facilitating the spread of degradation capabilities within microbial communities. academicjournals.org

The gene encoding for carbofuran hydrolase in Achromobacter sp. WMll, designated as the mcd gene (methyl carbamate degradation), is a well-studied example. academicjournals.org Similarly, genes for carbamate degradation have been isolated and cloned from Rhodococcus sp. strain NI86/21. academicjournals.org In Arthrobacter oxydans P52, the gene for phenylcarbamate degradation (pcd) was found to be located on a plasmid. psu.edu

Modern molecular techniques, including genomics, transcriptomics, and proteomics, are powerful tools for studying the genetic basis of pesticide degradation. nih.gov Whole-genome sequencing can identify putative genes involved in the degradation pathways. frontiersin.org Transcriptomic analyses, such as RNA-seq, can reveal which genes are actively being expressed in the presence of the pesticide, providing insights into the regulatory mechanisms that control the degradation process. nih.gov These studies are essential for understanding how microorganisms respond to the presence of xenobiotic compounds like 4-chlorophenyl methylcarbamate and for identifying the key genetic determinants of their degradation. nih.gov

Strategies for Enhanced Microbial Degradation (e.g., Bioremediation Approaches)

Given the environmental concerns associated with pesticide contamination, there is significant interest in developing strategies to enhance the microbial degradation of compounds like 4-chlorophenyl methylcarbamate. Bioremediation, which utilizes the metabolic capabilities of microorganisms to clean up contaminated environments, is a promising and cost-effective approach. academicjournals.org

Several bioremediation strategies can be employed:

Bioaugmentation: This involves the introduction of specific microorganisms with known degradative capabilities into a contaminated site. researchgate.net These can be either naturally occurring strains or genetically engineered microorganisms (GEMs) with enhanced degradation potential. researchgate.net

Biostimulation: This strategy focuses on stimulating the growth and activity of indigenous microbial populations that are already capable of degrading the target compound. academicjournals.org This is often achieved by adding nutrients, such as carbon and nitrogen sources, or electron acceptors to the contaminated environment. academicjournals.org

Phytoremediation: This approach uses plants to remove, contain, or degrade contaminants in soil and water. academicjournals.org Plants can take up pesticides and degrade them within their tissues, or they can stimulate microbial activity in the root zone (rhizosphere), a process known as rhizodegradation. academicjournals.org

The development of microbial consortia, which are communities of different microbial species that work together synergistically, has shown great promise for the degradation of complex pollutants. researchgate.net These consortia can often achieve more complete and efficient degradation than individual strains. researchgate.net Furthermore, genetic engineering offers the potential to create "super strains" of microorganisms with enhanced degradative abilities. researchgate.net However, the release of GEMs into the environment requires careful consideration of potential ecological impacts. researchgate.net

Influence of Environmental Factors on Degradation Rates and Pathways (e.g., pH, Temperature, Co-contaminants)

The rate and pathway of 4-chlorophenyl methylcarbamate degradation in the environment are significantly influenced by a variety of physicochemical factors. Understanding these influences is critical for predicting the persistence of the pesticide and for optimizing bioremediation strategies.

Key Environmental Factors:

| Factor | Influence on Degradation |

| pH | The pH of the soil or water can affect both the chemical stability of the pesticide and the activity of microbial enzymes. For many carbamates, degradation rates are higher in neutral to alkaline conditions. mdpi.com Changes in pH can also affect the ionization state of the compound and its availability to microorganisms. mdpi.com |

| Temperature | Temperature plays a crucial role in microbial metabolism and enzyme kinetics. Generally, an increase in temperature, up to an optimal point, will increase the rate of microbial degradation. mdpi.commdpi.com Higher temperatures can also increase the volatility of the pesticide. mdpi.com |

| Moisture | Soil moisture content is a critical factor influencing microbial activity. Extremely dry conditions can limit microbial growth and degradation, while waterlogged (anaerobic) conditions can favor different microbial populations and degradation pathways compared to aerobic environments. mdpi.com |

| Co-contaminants | The presence of other pollutants or chemical compounds can have complex effects on pesticide degradation. Some co-contaminants may be toxic to the degrading microorganisms, inhibiting their activity. Conversely, some compounds may serve as co-metabolites, enhancing the degradation of the target pesticide. |

| Nutrient Availability | The availability of essential nutrients, such as carbon, nitrogen, and phosphorus, is crucial for microbial growth and the synthesis of degradative enzymes. academicjournals.org Nutrient limitation can be a significant factor constraining the rate of bioremediation in natural environments. academicjournals.org |

Environmental Fate Modeling and Predictive Studies

Environmental fate models are valuable tools for predicting the transport, transformation, and persistence of pesticides like 4-chlorophenyl methylcarbamate in the environment. whiterose.ac.uk These models integrate information on the chemical's properties, application rates, and the characteristics of the receiving environment to simulate its behavior over time. acs.org

Quantitative Structure-Activity Relationships (QSARs) are a key component of many predictive models. epa.gov QSARs are mathematical models that relate the chemical structure of a compound to its physicochemical properties and biological activity. epa.gov They can be used to estimate properties such as water solubility, soil sorption, and potential for bioaccumulation, even in the absence of experimental data. researchgate.net

Predictive models can also be used to assess the potential for a pesticide's transformation products to pose an environmental risk. whiterose.ac.uk By simulating the formation and subsequent fate of metabolites, these models can help to identify transformation products that may be more persistent or toxic than the parent compound. whiterose.ac.uk

While predictive models are powerful tools, their accuracy is dependent on the quality of the input data and the assumptions made in the model's construction. whiterose.ac.uk For instance, early versions of models designed to predict biodegradation pathways, such as CATABOL, had limitations in their predictive accuracy for pesticide transformation products in soil. whiterose.ac.uk Continuous development and validation of these models with experimental data are crucial for improving their reliability and utility in environmental risk assessment and management. whiterose.ac.ukresearchgate.net

Biological Activity and Mechanistic Insights of 4 Chlorophenyl Methylcarbamate

Molecular Targets and Binding Mechanisms

4-Chlorophenyl methylcarbamate primarily targets cholinesterase enzymes, which are crucial for the regulation of neurotransmission. Its interaction with these enzymes is characterized by a specific mechanism of inhibition that disrupts their normal catalytic function. The principal molecular targets are Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).

Acetylcholinesterase (AChE) Inhibition Mechanisms and Reversibility

4-Chlorophenyl methylcarbamate is recognized as an Acetylcholinesterase (AChE) inhibitor nih.gov. The mechanism of inhibition is consistent with that of other carbamate (B1207046) compounds. It involves the transfer of the methylcarbamoyl group to a catalytically crucial serine residue within the active site of the AChE enzyme nih.gov. This process, known as carbamoylation, results in a temporarily inactive enzyme.

Butyrylcholinesterase (BChE) Inhibition Studies

While specific kinetic studies detailing the inhibition of Butyrylcholinesterase (BChE) by 4-Chlorophenyl methylcarbamate are not extensively detailed in the available literature, the structural similarity of BChE to AChE suggests a comparable mechanism of inhibition. Carbamates are known to inhibit both enzymes, often with varying degrees of selectivity. BChE possesses a larger active site gorge than AChE, which can influence the binding and inhibitory potency of different carbamate compounds. For many carbamates, the inhibitory potency against BChE can be significant, and in some cases, even stronger than against AChE. This differential inhibition is a key area of study in the development of therapeutic agents.

Investigation of Carbamoylation at Enzyme Active Sites

The core of 4-Chlorophenyl methylcarbamate's inhibitory action is the carbamoylation of the serine hydroxyl group at the esteratic site of the cholinesterase active site. This covalent modification mimics the initial step of acetylcholine (B1216132) hydrolysis but results in a much more stable intermediate. The reaction proceeds via a nucleophilic attack from the serine oxygen onto the carbonyl carbon of the carbamate. This forms a tetrahedral intermediate which then resolves, leading to the release of the 4-chlorophenol (B41353) leaving group and the formation of the methylcarbamoylated enzyme. The stability of this carbamoylated enzyme is the key to the compound's inhibitory effect, as it prevents the enzyme from processing its natural substrate.

Dynamics of Ligand-Enzyme Interactions

The interaction between 4-Chlorophenyl methylcarbamate and the cholinesterase active site is a multi-step process. Initially, the inhibitor must navigate the enzyme's active site gorge to reach the catalytic triad. The binding is influenced by hydrophobic interactions between the 4-chlorophenyl ring of the inhibitor and aromatic residues lining the gorge.

Once positioned correctly, the carbamate moiety is oriented for the nucleophilic attack by the active site serine. The efficiency of this step is governed by the proper alignment and electronic characteristics of the carbamate group. The subsequent hydrolysis of the carbamoylated enzyme (decarbamoylation) is the rate-determining step for enzyme reactivation and is notably slow for methylcarbamates.

Substrate Specificity and Enzyme Kinetic Studies

E + I ⇌ E·I → E-I' + P

Where:

E is the free enzyme.

I is the inhibitor (4-Chlorophenyl methylcarbamate).

E·I is the reversible enzyme-inhibitor complex.

E-I' is the carbamoylated (inactive) enzyme.

P is the leaving group (4-chlorophenol).

The carbamoylated enzyme, E-I', is then slowly hydrolyzed to regenerate the active enzyme:

E-I' + H₂O → E + I'OH

The table below outlines the key parameters in the kinetic analysis of cholinesterase inhibition by carbamates.

| Kinetic Parameter | Description | Significance for 4-Chlorophenyl methylcarbamate |

| K_d | Dissociation constant of the initial enzyme-inhibitor complex (E·I). | Reflects the initial affinity of the compound for the enzyme's active site before the covalent reaction. |

| k_2 | Carbamoylation rate constant. | Determines the speed at which the enzyme becomes inactivated once the inhibitor is bound. |

| k_3 | Decarbamoylation rate constant. | Governs the rate of spontaneous reactivation of the inhibited enzyme. This is typically a very slow step for carbamates. |

| K_i | Overall inhibition constant. | A composite constant that reflects the overall potency of the inhibitor, incorporating both binding affinity and the rates of carbamoylation and decarbamoylation. |

Note: Specific experimental values for 4-Chlorophenyl methylcarbamate are not available in the reviewed literature. The table represents the general kinetic parameters for this class of inhibitors.

Structure Activity Relationship Sar Studies of 4 Chlorophenyl Methylcarbamate Derivatives

Elucidation of Structural Features Influencing Biological Activity

The Carbamate (B1207046) Moiety : The carbamate group (-OC(O)NH-) is crucial for the mechanism of action in many biological targets, particularly enzymes like cholinesterases. nih.gov This functional group can act as a surrogate for peptide bonds and is known for its chemical and proteolytic stability. acs.org Its ability to participate in hydrogen bonding through the carbonyl group and the backbone NH, along with the conformational restriction imposed by the delocalization of electrons from the nitrogen to the carboxyl group, significantly influences binding to target proteins. acs.org

The Phenyl Ring : The aromatic phenyl ring serves as a scaffold, providing a platform for various substitutions that can modulate the compound's properties. It is involved in hydrophobic and van der Waals interactions within the binding pockets of target enzymes.

The Chlorine Substituent : The presence and position of the chlorine atom on the phenyl ring are critical. The para- (4-position) chlorination in 4-Chlorophenyl methylcarbamate enhances the resonance stabilization of the carbamate group. evitachem.com This electronic effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by residues in an enzyme's active site. evitachem.com The chlorinated phenyl group as a whole is often associated with enhanced biological activity, a feature leveraged in drug development. evitachem.com

Studies on various carbamate derivatives have shown that even small changes, such as modifying side chains, can significantly impact biological outcomes by affecting how the molecule binds to its target or is metabolized. sci-hub.box

Correlation of Molecular Structure with Enzyme Inhibition Potency

A primary biological activity associated with carbamate derivatives is the inhibition of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmdpi.com The mechanism typically involves the carbamylation of a serine residue in the enzyme's active site, forming a stable covalent bond that inactivates the enzyme. evitachem.comresearchgate.net

The potency of this inhibition is directly correlated with the molecular structure. Research on various O-aromatic N,N-disubstituted carbamates and thiocarbamates has provided specific data linking structural modifications to inhibitory concentration (IC50) values. mdpi.com For instance, derivatives with a 4-chlorophenyl group have demonstrated significant inhibitory action. mdpi.com

Table 1: Cholinesterase Inhibition by 4-Chlorophenyl Carbamate Derivatives and Related Compounds

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 38.98 mdpi.com |

| 2-(Phenylcarbamoyl)phenyl diphenylcarbamate | BChE | 1.60 mdpi.com |

| Methyl(phenyl)carbamate derivative of 4-(trifluoromethyl)aniline | BChE | 1.97 mdpi.com |

Data sourced from a study on salicylanilide (B1680751) N,N-disubstituted (thio)carbamates. mdpi.com

Molecular docking studies have further clarified these correlations, suggesting that para-chloro derivatives can achieve favorable binding energies (e.g., –7.85 to –8.89 kcal/mol) against certain fungal protein receptors. evitachem.com In cholinesterases, N,N-diphenyl substituted carbamates appear to act as non-covalent inhibitors that interact with the peripheral anionic sites of the enzymes. mdpi.com The structure's ability to fit within the active site gorge and interact with key residues like serine is paramount for potent inhibition. researchgate.net

Impact of Substituent Effects on Chemical Reactivity and Biological Activity

Substituents on the phenyl ring and modifications to the carbamate nitrogen significantly alter the electronic and steric properties of the molecule, thereby influencing both chemical reactivity and biological activity.

Electronic Effects : As noted, the electron-withdrawing nature of the chlorine atom at the para-position enhances the electrophilic character of the carbamate carbonyl carbon. evitachem.com Studies on cellulose (B213188) phenylcarbamate derivatives used for chiral recognition have shown that the inductive effect of substituents at the 3- or 4-position of the phenyl ring greatly influences their functional ability. researchgate.net This principle extends to enzyme inhibition, where such electronic modulation can increase the rate of carbamylation and thus inhibitory potency.

Steric Effects : The size and position of substituents can affect how the molecule fits into a target's binding site. For example, ortho-substitution on the phenyl ring can reduce the planarity of the molecule, which may weaken conjugation and alter reactivity. evitachem.com In some cases, placing large effector units close to the reactive carbamate group can lead to steric hindrance, reducing the molecule's ability to bind to an enzyme. sci-hub.box Conversely, other substitutions can create favorable interactions. In one study, replacing a methyl group with an isopropylphenyl group on a related carbamate scaffold increased its selectivity for BChE over AChE by 15 times. nih.gov

The interplay of these effects is demonstrated in studies of ixodicidal carbamates, where Ethyl (4-chlorophenyl) carbamate and its 4-bromo analogue showed potent activity in inhibiting the egg-laying and hatching of tick larvae. nih.gov

Ligand/Structure-Oriented SAR Approaches

To systematically explore the relationship between structure and activity, researchers employ both ligand-based and structure-based (or receptor-dependent) design approaches. nih.govmdpi.com

Ligand-Oriented SAR : This approach focuses on a series of active compounds to deduce the structural requirements for activity, without direct knowledge of the target's structure. nih.gov Techniques like Comparative Molecular Surface Analysis (CoMSA) and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling are used. nih.govepa.gov These methods analyze how the spatial distribution of steric and electrostatic properties across a set of molecules correlates with their biological activity. nih.gov For carbamate derivatives, probability-guided pharmacophore mapping can identify key electronic, steric, and lipophilic factors that govern their enzyme-inhibiting potential. nih.govepa.gov

Structure-Oriented SAR : When the 3D structure of the biological target (e.g., an enzyme) is known, a structure-based approach can be used. nih.gov Molecular docking is a primary tool in this method, where derivatives of 4-Chlorophenyl methylcarbamate are computationally placed into the active site of a target protein. nih.govepa.gov This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.gov By analyzing these interactions, researchers can rationally design new derivatives with improved potency and selectivity. For example, docking studies suggest that some carbamates interact with peripheral anionic sites on cholinesterases, guiding further design. mdpi.com

In Silico Approaches to SAR Prediction and Ligand Design

Computational, or in silico, methods are integral to modern SAR studies, allowing for the rapid prediction of biological activity and toxicological profiles, thereby reducing costs and animal testing. nih.gov

QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models are computational algorithms that correlate chemical structure with biological activity. For carbamates like Ethyl (4-chlorophenyl) carbamate (LQM 996), QSAR has been used to predict endpoints such as mutagenicity and carcinogenicity. nih.gov These analyses are performed using software like the QSAR Toolbox, which employs methods such as read-across analysis based on descriptors like partition coefficients (Log Kow). nih.gov

Pharmacophore Modeling and Virtual Screening : Based on the structures of known active compounds, a pharmacophore model can be generated. This model represents the essential 3D arrangement of functional groups required for biological activity. This pharmacophore can then be used to screen large virtual libraries of compounds to identify new potential candidates. mdpi.com

Molecular Dynamics (MD) Simulations : Following molecular docking, MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. This provides a more realistic view of the binding stability and conformational changes that occur upon ligand binding, offering deeper insights for rational ligand design. mdpi.com

These in silico approaches, from initial profiling using categories like the OECD HPV chemical categories to detailed binding energy calculations, provide a comprehensive framework for understanding and predicting the biological activity of 4-Chlorophenyl methylcarbamate derivatives. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing 4-Chlorophenyl methylcarbamate?

- Methodology : The compound can be synthesized via carbamate formation by reacting 4-chlorophenol with methyl isocyanate under anhydrous conditions. Catalytic bases like triethylamine may enhance reaction efficiency. Post-synthesis purification typically involves recrystallization using ethanol or acetone. Structural validation via X-ray crystallography is critical, as demonstrated in studies reporting a monoclinic crystal system (space group P2₁/c) with hydrogen-bonded chains along the b-axis .

Q. How can researchers confirm the structural integrity of 4-Chlorophenyl methylcarbamate?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Analyze and NMR spectra to confirm the presence of the methylcarbamate group (e.g., δ ~3.0 ppm for N–CH₃).

- IR : Identify characteristic carbonyl (C=O) stretches near 1700 cm⁻¹.

- X-ray crystallography : Resolve the dihedral angle between the chlorophenyl ring and carbamate side chain (reported as 8.79° in monoclinic crystals) to validate spatial conformation .

Q. What stability considerations are critical for storing 4-Chlorophenyl methylcarbamate?

- Methodology : Store the compound in airtight containers at room temperature (20–25°C) in a desiccator to avoid moisture absorption. Avoid exposure to strong acids/bases or oxidizing agents, which may hydrolyze the carbamate group. Stability studies under accelerated conditions (e.g., 40°C/75% RH) can predict degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Methodology : Discrepancies in NMR/IR data may arise from polymorphic variations or solvent interactions. Cross-validate results with single-crystal X-ray diffraction to resolve ambiguities. For example, crystallographic data confirms the planar arrangement of the carbamate group and chlorophenyl ring, which may not be evident in solution-phase spectroscopy . Computational modeling (e.g., DFT calculations) can further reconcile experimental vs. theoretical spectra .

Q. What strategies optimize reaction yields for synthesizing derivatives of 4-Chlorophenyl methylcarbamate?

- Methodology : Employ Design of Experiments (DoE) to systematically vary parameters:

- Catalysts : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for regioselective modifications.

- Solvents : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.

- Temperature : Elevated temperatures (60–80°C) can accelerate kinetics but may require reflux conditions to prevent volatilization. Solubility data for related chloroaromatic compounds suggests pre-dissolving reactants in THF or DCM for homogeneous mixing .

Q. How can degradation products of 4-Chlorophenyl methylcarbamate be analyzed under stress conditions?

- Methodology : Conduct forced degradation studies:

- Hydrolysis : Expose the compound to acidic (0.1 M HCl) or alkaline (0.1 M NaOH) conditions at 60°C for 24 hours.

- Oxidation : Treat with 3% H₂O₂ and monitor for sulfoxide/sulfone byproducts.

- Thermal stress : Heat at 80°C for 48 hours.

Analyze degradation pathways using HPLC-MS with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid). Compare fragmentation patterns with reference standards .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the reactivity of 4-Chlorophenyl methylcarbamate with nucleophiles?

- Methodology : Reactivity discrepancies may stem from steric hindrance or electronic effects. Perform kinetic studies under controlled conditions (e.g., varying nucleophile concentration/polarity). For example, bulky nucleophiles like tert-butoxide may show reduced attack on the carbamate carbonyl due to steric shielding by the chlorophenyl group. Electrochemical assays (e.g., cyclic voltammetry) can quantify electron-withdrawing effects of the chloro substituent on reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.